methyl 4-[(E)-(2-{[(2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate
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Overview
Description
Methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a hydrazone linkage, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate typically involves a multi-step process:
Formation of the hydrazone linkage: This step involves the reaction of 2-methylphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated using an acyl chloride or anhydride to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for designing new drugs, particularly those targeting enzymes or receptors involved in cancer or inflammatory diseases.
Materials Science: Its unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions involving hydrazone linkages and ester functionalities.
Mechanism of Action
The mechanism of action of methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that recognize the hydrazone or ester functionalities, leading to inhibition or activation of these targets.
Pathways Involved: The compound could modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a similar benzoate structure but lacking the hydrazone and substituted phenyl groups.
4-(Bromomethyl)benzoate: A compound with a bromomethyl group instead of the hydrazone linkage, used in different chemical applications.
Uniqueness
Methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is unique due to its combination of a hydrazone linkage, a substituted phenyl group, and a benzoate ester.
Biological Activity
Methyl 4-[(E)-(2-{(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is a hydrazone derivative that has garnered interest due to its potential biological activities. This compound features a complex structure characterized by a methyl ester group attached to a benzoate moiety and a hydrazinylidene group, which may contribute to its reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of methyl 4-[(E)-(2-{(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is C24H20N4O5, with a molecular weight of approximately 444.44 g/mol. The compound's unique hydrazone linkage and ester functionality suggest diverse interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C24H20N4O5 |
Molecular Weight | 444.44 g/mol |
CAS Number | 765907-97-9 |
Mechanisms of Biological Activity
Hydrazones, including methyl 4-[(E)-(2-{(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate, have been studied for their ability to interact with various biological targets. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : Compounds with hydrazone linkages may act as inhibitors of specific enzymes, such as proteases or kinases, potentially affecting signal transduction pathways.
- Antioxidant Properties : The presence of aromatic rings and electron-donating groups can enhance the antioxidant capacity of these compounds, providing protective effects against oxidative stress.
- Antimicrobial Activity : Some hydrazones exhibit antimicrobial properties against bacteria and fungi, likely through membrane disruption or interference with metabolic processes.
Anticancer Activity
Recent studies have explored the anticancer potential of hydrazone derivatives. For instance, methyl 4-[(E)-(2-{(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate has shown promise in inhibiting cancer cell proliferation in vitro.
- Case Study : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent .
Antimicrobial Effects
Research has also indicated that similar compounds can exhibit antimicrobial activity. For example, derivatives with hydrazone structures have been tested against common pathogens.
- Findings : In vitro assays revealed that certain hydrazones inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antimicrobial agents .
Comparative Analysis with Related Compounds
To understand the unique biological activity of methyl 4-[(E)-(2-{(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate, it is useful to compare it with other structurally related compounds.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 4-{[2-(methylphenoxy)acetyl]amino}benzoate | Contains a methylphenoxy group | Lacks the hydrazinylidene moiety |
2-Ethoxy-4-{[2-(4-methylphenoxy)acetyl]hydrazinylidene}methyl phenyl benzoate | Incorporates an ethoxy group | Different substituents on the aromatic rings |
Methyl 4-{(3-methoxy-4-methylphenoxy)acetyl}aminobenzoate | Has methoxy substitution | Variability in functional groups |
The structural uniqueness of methyl 4-[(E)-(2-{(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate may confer distinct biological activities compared to its analogs, particularly in terms of enzyme inhibition and antimicrobial properties.
Properties
Molecular Formula |
C18H17N3O4 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C18H17N3O4/c1-12-5-3-4-6-15(12)20-16(22)17(23)21-19-11-13-7-9-14(10-8-13)18(24)25-2/h3-11H,1-2H3,(H,20,22)(H,21,23)/b19-11+ |
InChI Key |
XYZZBTYRGOGPTH-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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